molecular formula C19H16ClN5 B2601850 [1-(3-Chlorophenyl)pyrazolo[4,5-e]pyrimidin-4-yl](2-phenylethyl)amine CAS No. 890942-87-7

[1-(3-Chlorophenyl)pyrazolo[4,5-e]pyrimidin-4-yl](2-phenylethyl)amine

Cat. No.: B2601850
CAS No.: 890942-87-7
M. Wt: 349.82
InChI Key: NBRQHULULZMCCP-UHFFFAOYSA-N
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Description

The compound 1-(3-Chlorophenyl)pyrazolo[4,5-e]pyrimidin-4-ylamine is a pyrazolo-pyrimidine derivative featuring a 3-chlorophenyl substituent at the pyrazole ring and a 2-phenylethylamine moiety at the pyrimidine position. Pyrazolo-pyrimidines are heterocyclic systems known for their pharmacological relevance, particularly as kinase inhibitors and adenosine receptor ligands. The 3-chlorophenyl group may enhance lipophilicity and binding affinity, while the 2-phenylethylamine side chain could influence molecular interactions with biological targets .

Properties

IUPAC Name

1-(3-chlorophenyl)-N-(2-phenylethyl)pyrazolo[3,4-d]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16ClN5/c20-15-7-4-8-16(11-15)25-19-17(12-24-25)18(22-13-23-19)21-10-9-14-5-2-1-3-6-14/h1-8,11-13H,9-10H2,(H,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBRQHULULZMCCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCNC2=C3C=NN(C3=NC=N2)C4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16ClN5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Chlorophenyl)pyrazolo[4,5-e]pyrimidin-4-ylamine typically involves the condensation of appropriate pyrazole and pyrimidine precursors. The reaction conditions often include the use of solvents like acetonitrile or methanol and catalysts such as triethylamine . The process may also involve steps like cyclization and chlorination to introduce the 3-chlorophenyl group .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The use of advanced purification techniques like recrystallization and chromatography is common to achieve the desired quality .

Chemical Reactions Analysis

Types of Reactions:: Common Reagents and Conditions::

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups at the chlorophenyl position .

Scientific Research Applications

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Variations

Pyrazolo-Pyrimidine Core Positioning
  • Target Compound : Pyrazolo[4,5-e]pyrimidine core (positions 4,5-e).
  • Analogues : Pyrazolo[3,4-d]pyrimidine (e.g., 1-[(4-chlorophenyl)methyl]-N-(2-methoxyethyl)pyrazolo[3,4-d]pyrimidin-4-amine) .
    • Impact : The 4,5-e positioning in the target compound may alter ring planarity compared to 3,4-d analogues, affecting π-π stacking interactions with biological targets.
Substituent Modifications
Compound Name Aromatic Substituent Amine Side Chain Key Properties (MW, MP)
Target Compound 3-Chlorophenyl 2-Phenylethylamine MW*: ~380–400 (estimated)
1-[(4-Chlorophenyl)methyl]-N-(2-methoxyethyl)pyrazolo[3,4-d]pyrimidin-4-amine 4-Chlorophenyl 2-Methoxyethylamine MW: 358.83; MP: Not reported
1-(2-Chloro-2-phenylethyl)-3-(4-iodophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine 4-Iodophenyl 2-Chloro-2-phenylethyl MW: 428.71; MP: 195.5–199.4°C

*Molecular weight (MW) of the target compound is estimated based on structural similarity.

Functional Group Effects

  • 4-Chlorophenyl (Analogues): Para-substitution is common in kinase inhibitors for optimal hydrophobic pocket interactions .
  • Amine Side Chain :

    • 2-Phenylethylamine (Target) : The aromatic phenylethyl group may improve membrane permeability but reduce solubility compared to 2-methoxyethylamine in .
    • 2-Methoxyethylamine (Analogues) : Enhanced solubility due to the ether group, but reduced lipophilicity .

Biological Activity

The compound 1-(3-Chlorophenyl)pyrazolo[4,5-e]pyrimidin-4-ylamine is a member of the pyrazolo[4,5-e]pyrimidine class, which has garnered attention in medicinal chemistry for its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features a pyrazolo[4,5-e]pyrimidine core with a 3-chlorophenyl substituent and a 2-phenylethylamine moiety. This structural configuration is crucial for its interaction with biological targets.

PropertyValue
IUPAC Name1-(3-Chlorophenyl)pyrazolo[4,5-e]pyrimidin-4-ylamine
Molecular FormulaC18H19ClN4
Molecular Weight334.82 g/mol
CAS Number890949-12-9

Research indicates that compounds within the pyrazolo[4,5-e]pyrimidine class act primarily as kinase inhibitors. Kinases are enzymes that modify other proteins by chemically adding phosphate groups, playing a critical role in various cellular processes including cell division and metabolism.

  • Kinase Inhibition : The compound has shown promising results in inhibiting specific kinases involved in cancer progression.
  • Anti-inflammatory Activity : Studies suggest that similar pyrazolo derivatives exhibit anti-inflammatory properties by inhibiting cyclooxygenase (COX) enzymes, which are key mediators in inflammatory responses.

Anticancer Activity

Several studies have evaluated the anticancer potential of pyrazolo[4,5-e]pyrimidine derivatives. For instance:

  • Case Study 1 : A derivative with a similar scaffold was tested against various cancer cell lines. Results indicated significant cytotoxicity with IC50 values lower than those of standard chemotherapeutics like doxorubicin .

Anti-inflammatory Effects

The compound's anti-inflammatory activity has been assessed through COX inhibition assays:

  • Case Study 2 : In vitro assays demonstrated that the compound inhibited COX-2 activity with an IC50 value comparable to that of celecoxib, a well-known anti-inflammatory drug .

Structure-Activity Relationship (SAR)

SAR studies have highlighted the importance of specific substituents on the pyrazolo[4,5-e]pyrimidine core:

  • Chloro Substituent : The presence of the chlorine atom on the phenyl ring enhances binding affinity to kinase targets.
  • Amine Group : The 2-phenylethylamine moiety contributes to increased lipophilicity and improved cellular uptake.

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